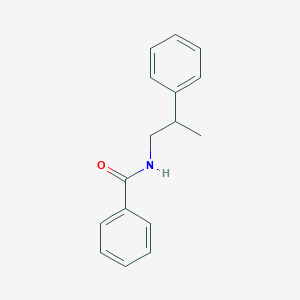

N-(2-phenylpropyl)benzamide

Description

The exact mass of the compound this compound is 239.131014166 g/mol and the complexity rating of the compound is 252. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(2-phenylpropyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO/c1-13(14-8-4-2-5-9-14)12-17-16(18)15-10-6-3-7-11-15/h2-11,13H,12H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDJRLRLQKNSDGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CC=CC=C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20398870 | |

| Record name | N-(2-phenylpropyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20398870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64353-77-1 | |

| Record name | N-(2-phenylpropyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20398870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Overview of the Benzamide Core in Chemical Biology and Organic Synthesis

The benzamide (B126) moiety, characterized by a benzene (B151609) ring attached to an amide group, is a cornerstone in the fields of chemical biology and organic synthesis. Its prevalence stems from a combination of structural rigidity, capacity for hydrogen bonding, and synthetic accessibility.

In chemical biology, the benzamide core is recognized as a "privileged scaffold," a molecular framework that is able to bind to multiple, unrelated classes of protein targets. This versatility has led to the development of a vast number of biologically active compounds. Benzamide derivatives have been explored for a wide array of therapeutic applications, demonstrating activities such as:

Anticancer agents: Certain benzamide derivatives have shown potential in oncology by inhibiting enzymes like histone deacetylases (HDACs). nih.govresearchgate.net

Antimicrobial agents: The benzamide structure has been incorporated into molecules designed to combat bacterial and fungal infections. nih.gov

Anti-inflammatory and analgesic agents: The structural features of benzamides are found in compounds with pain-relieving and anti-inflammatory properties.

Neuroleptic agents: Substituted benzamides, such as sulpiride (B1682569) and amisulpride, have been developed as antipsychotic drugs that modulate dopamine (B1211576) receptors. acs.org

Glucokinase activators: In the pursuit of treatments for diabetes, benzamide derivatives have been investigated for their ability to activate glucokinase. nih.govresearchgate.net

From an organic synthesis perspective, the amide bond of the benzamide core is a robust and common functional group. The synthesis of benzamides is a fundamental transformation, often achieved through the reaction of benzoic acid or its derivatives (like benzoyl chloride) with an appropriate amine. nanobioletters.com Modern synthetic methodologies, including palladium-catalyzed cross-coupling reactions, have further expanded the toolkit for creating diverse N-substituted benzamides. thieme-connect.com This synthetic tractability allows chemists to systematically modify the benzamide structure to fine-tune its properties for specific applications.

Significance of the N Phenylpropyl Scaffold in Chemical Space

The N-(phenylpropyl) group, an aralkyl amine moiety, is a significant scaffold in medicinal chemistry due to its combination of a flexible alkyl chain and a hydrophobic phenyl group. This structure allows for varied interactions with biological targets. While research on the specific N-(2-phenylpropyl) isomer is less extensive than its N-(3-phenylpropyl) counterpart, the general scaffold is of considerable interest.

The phenylpropyl group can be found in a variety of bioactive compounds. For instance, N-(3-phenylpropyl)piperazine derivatives have been synthesized and evaluated for their high affinity for sigma receptors, which are implicated in various central nervous system functions.

The structural isomerism of the phenylpropyl group is a critical factor in its biological activity. The position of the phenyl group on the propyl chain (1-, 2-, or 3-position) can significantly alter the molecule's three-dimensional shape and its ability to fit into the binding pocket of a protein. The N-(2-phenylpropyl) moiety, in particular, introduces a chiral center at the carbon adjacent to the nitrogen, which can lead to stereospecific interactions with biological targets.

In the context of N-(2-phenylpropyl)benzamide, the phenylpropyl scaffold serves to introduce lipophilicity, which can influence the compound's pharmacokinetic properties, such as its ability to cross cell membranes. The flexible propyl chain allows the phenyl group to adopt various conformations, potentially enabling it to interact with hydrophobic regions of a receptor or enzyme. The presence of the N-(2-phenylpropyl)propanamide moiety has been noted in compounds cataloged in chemical databases, indicating its use in the construction of larger, more complex molecules for screening in drug discovery programs. ontosight.ai

Advanced Spectroscopic and Analytical Characterization in N Phenylpropyl Benzamide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton NMR (¹H NMR) for Proton Environment Analysis

Proton NMR (¹H NMR) provides detailed information about the number, environment, and connectivity of hydrogen atoms within a molecule. In the ¹H NMR spectrum of a related compound, N-benzylbenzamide, recorded in deuterated chloroform (B151607) (CDCl₃), distinct signals corresponding to the different proton environments are observed. rsc.org The aromatic protons of the benzamide (B126) and benzyl (B1604629) groups typically appear as multiplets in the downfield region (δ 7.2-7.8 ppm). rsc.org The amide proton (N-H) usually presents as a broad singlet, with its chemical shift being concentration and solvent dependent. rsc.org The methylene (B1212753) protons (-CH₂-) adjacent to the nitrogen atom show a characteristic signal, often a doublet if coupled to the N-H proton. rsc.org

While specific data for N-(2-phenylpropyl)benzamide is not detailed in the provided results, analogous compounds provide a framework for expected spectral features. For instance, in N-(1,3-diphenylprop-2-yn-1-yl) benzamide, the amide proton appears as a doublet at δ 9.54 ppm, and the aromatic protons are observed as a series of multiplets between δ 7.21 and 7.95 ppm. rsc.org

Table 1: Representative ¹H NMR Data for Benzamide Derivatives

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

|---|---|---|---|---|

| Amide (N-H) | ~6.44 - 9.59 | s, d | 5.7 - 8.4 | rsc.orgrsc.org |

| Aromatic (Ar-H) | ~7.21 - 7.95 | m, d, t | 7.3 - 7.4 | rsc.orgrsc.org |

Note: Data is illustrative and based on related benzamide structures. 's' denotes singlet, 'd' doublet, 't' triplet, and 'm' multiplet.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Determination

Carbon-13 NMR spectroscopy is employed to map the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, providing information about its chemical environment. For benzamide derivatives, the carbonyl carbon (C=O) of the amide group is typically observed in the range of δ 165-170 ppm. rsc.orgrsc.org Aromatic carbons resonate between δ 120-140 ppm, with quaternary carbons appearing at the lower field end of this range. rsc.orgrsc.org The aliphatic carbons of the propyl chain would be expected in the upfield region of the spectrum.

Table 2: Representative ¹³C NMR Data for Benzamide Derivatives

| Carbon Atom | Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| Carbonyl (C=O) | 165.92 - 176.40 | rsc.orgrsc.org |

| Aromatic (C-H) | 126.57 - 132.21 | rsc.orgrsc.org |

| Aromatic (C-quaternary) | 133.52 - 142.85 | rsc.orgrsc.org |

Note: Data is illustrative and based on related benzamide structures.

Dynamic NMR Properties and Conformational Studies

Dynamic NMR (DNMR) techniques can be used to study time-dependent phenomena such as conformational changes. For some amide-containing molecules, restricted rotation around the C-N amide bond can lead to the observation of distinct NMR signals for atoms that would otherwise be equivalent. researchgate.net While specific DNMR studies on this compound are not available in the search results, research on similar molecules, such as 2-(benzylideneamino)-N-[(R)-2-hydroxy-2-methyl-1-phenylpropyl]acetamide, has revealed dynamic properties, indicating the utility of this technique for studying conformational isomers. researchgate.net

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman Spectroscopic Investigations

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" that is unique to its structure and bonding.

FTIR Spectroscopy: In the FTIR spectrum of benzamide derivatives, several characteristic absorption bands are expected. The N-H stretching vibration typically appears as a sharp to broad band in the region of 3300-3500 cm⁻¹. scribd.comresearchgate.net The C=O stretching of the amide group (Amide I band) is a strong, prominent band usually found between 1630 and 1680 cm⁻¹. researchgate.net The N-H bending vibration (Amide II band) is observed around 1515-1550 cm⁻¹. Aromatic C-H stretching vibrations are seen above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings appear in the 1400-1600 cm⁻¹ region. researchgate.netresearchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. It is particularly sensitive to non-polar bonds. surfacesciencewestern.com Therefore, the C-C stretching vibrations of the phenyl rings and the propyl backbone would be expected to give strong signals in the Raman spectrum. researchgate.net

Table 3: Characteristic Vibrational Frequencies for Benzamide Derivatives

| Vibrational Mode | FTIR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Reference |

|---|---|---|---|

| N-H Stretch | 3300 - 3500 | --- | scribd.comresearchgate.net |

| Aromatic C-H Stretch | >3000 | >3000 | researchgate.net |

| C=O Stretch (Amide I) | 1630 - 1680 | --- | researchgate.net |

| N-H Bend (Amide II) | 1515 - 1550 | --- | --- |

Note: Data is illustrative and based on general spectral regions for the functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. Aromatic compounds like this compound are expected to exhibit characteristic absorptions in the UV region due to π → π* transitions of the phenyl rings and the benzoyl group. youtube.com The presence of the amide chromophore can also contribute to the spectrum, potentially showing n → π* transitions. youtube.com The exact position and intensity of these absorption bands can be influenced by the solvent and the specific substitution pattern of the aromatic rings. nih.gov For example, the UV spectra of N,N′-(1,4-phenylene)bis(2-imino-2H-chromene-3-carboxamide) derivatives show absorption bands in the range of 266–414 nm, which are characterized as intramolecular charge-transfer transitions. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and that of its fragments. The molecular formula of this compound is C₁₆H₁₇NO, giving it a monoisotopic mass of approximately 239.13 g/mol . epa.gov

In the mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 239. The fragmentation pattern of amides is often characterized by specific bond cleavages. libretexts.org A common fragmentation pathway for benzamides involves the loss of the phenylamino (B1219803) or related group. For benzanilide (B160483) (N-phenylbenzamide), a major fragment is the benzoyl cation (C₆H₅CO⁺) at m/z 105, which can further lose carbon monoxide to form the phenyl cation (C₆H₅⁺) at m/z 77. researchgate.netnist.gov For this compound, cleavage of the bond between the propyl chain and the nitrogen could lead to the formation of the benzamide radical cation or related fragments. Alpha-cleavage next to the nitrogen atom in the propyl chain is also a likely fragmentation pathway. mdpi.com

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion | m/z | Description | Reference |

|---|---|---|---|

| [C₁₆H₁₇NO]⁺ | 239 | Molecular Ion | epa.gov |

| [C₇H₅O]⁺ | 105 | Benzoyl cation | researchgate.netnist.gov |

Note: Fragmentation is predicted based on the analysis of similar structures.

Chromatographic Techniques for Purity Assessment and Mixture Separation (e.g., High-Performance Liquid Chromatography (HPLC))

Chromatographic methods are fundamental for separating this compound from unreacted starting materials, byproducts, or other impurities, and for quantifying its purity. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for this purpose due to its high resolution and sensitivity. ejgm.co.uk

In the analysis of benzamide derivatives, reverse-phase HPLC (RP-HPLC) is a commonly employed mode. sielc.com This technique utilizes a nonpolar stationary phase (such as a C18 column) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.govacs.org The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The purity of the compound is often confirmed to be ≥95% by HPLC analysis for research purposes. acs.org

For chiral molecules such as the (R)- or (S)-enantiomers of this compound, specialized chiral HPLC columns are necessary to separate the enantiomers. For instance, Daicel Chiralcel columns are used for the enantioselectivity measurement of related compounds, often with a mobile phase consisting of hexane (B92381) and isopropanol. rsc.org

The conditions for an HPLC analysis are carefully optimized to achieve good separation and peak shape. Key parameters include the column type, mobile phase composition, flow rate, and detector wavelength. ejgm.co.uk The data obtained from an HPLC analysis includes the retention time of the compound, which is characteristic under a specific set of conditions, and the peak area, which is proportional to its concentration.

Table 2: Typical HPLC Conditions for the Analysis of N-Phenylpropylbenzamide Analogues This table summarizes conditions reported for compounds structurally related to this compound.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Technique | LCMS nih.gov | HPLC acs.org | Chiral HPLC rsc.org |

| Stationary Phase (Column) | C18 | Agilent C18 (5 µm) | Daicel Chiralcel OJ-H |

| Mobile Phase | Acetonitrile / Water with 0.01% TFA | Methanol / Water | Hexane / Isopropanol (97:3) |

| Elution Mode | Gradient | Gradient | Isocratic |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.7 mL/min |

| Detection | Mass Spectrometry (MS) & UV | UV | UV (210 nm) |

| Analyte Example | N-(3-phenylpropyl)benzamide nih.gov | N-(anthracen-9-ylmethyl) benzamide derivatives acs.org | (R)-N-(2-(4-chlorophenyl)propyl)acetamide rsc.org |

Computational and Theoretical Chemistry in N Phenylpropyl Benzamide Research

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are employed to investigate the electronic structure and properties of molecules with a high degree of accuracy. These methods are foundational to understanding the behavior of N-(2-phenylpropyl)benzamide at a subatomic level.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely used for calculating the optimized geometry and ground-state properties of molecules like benzamide (B126) derivatives. The B3LYP functional is a popular hybrid functional that combines the strengths of Hartree-Fock theory and DFT, often used for these calculations. nih.govnih.gov

In a typical study, the initial molecular structure is optimized to find the lowest energy conformation. The resulting geometrical parameters, such as bond lengths and angles, can then be compared with experimental data if available. For instance, in a study of N,N-diphenylbenzamide, DFT calculations at the B3LYP/6-31G(d) level were used to optimize the molecular structure, which showed significant differences in the relative orientations of the aromatic rings compared to the solid-state crystal structure. rsc.org

Table 1: Exemplary Calculated Geometrical Parameters for a Benzamide Derivative

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C=O | 1.236 Å |

| C-N | 1.379 Å | |

| Bond Angle | O=C-N | 122.5° |

| C-N-C | 128.5° |

Note: Data is illustrative and based on representative benzamide structures from computational studies.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to describe the properties of molecules in their electronically excited states. researchgate.net This method is particularly useful for predicting the ultraviolet-visible (UV-Vis) absorption spectra of compounds. By calculating the energies of electronic transitions from the ground state to various excited states, a theoretical spectrum can be generated. nih.govirb.hr

For example, the UV-Vis spectrum of N-(2-benzoylamino) phenyl benzamide (NBPB) has been simulated and experimentally validated. nih.gov Such studies help in understanding the electronic transitions responsible for the observed absorption bands. nih.gov

Table 2: Illustrative TD-DFT Predicted UV-Vis Absorption for a Benzamide Analogue

| Wavelength (nm) | Oscillator Strength | Major Contribution |

|---|---|---|

| 280 | 0.45 | HOMO -> LUMO |

| 255 | 0.25 | HOMO-1 -> LUMO |

| 230 | 0.15 | HOMO -> LUMO+1 |

Note: This data is hypothetical and serves to illustrate the output of TD-DFT calculations.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.orgyoutube.comlibretexts.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. researchgate.net A smaller gap suggests that the molecule is more reactive.

For benzamide derivatives, FMO analysis can identify the regions of the molecule most likely to be involved in chemical reactions. For instance, in N-(2-benzoylamino) phenyl benzamide, the HOMO-LUMO gap was studied to understand its charge transfer interactions. nih.gov

Table 3: Representative Frontier Molecular Orbital Energies for a Benzamide Derivative

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.5 |

| HOMO-LUMO Gap | 5.0 |

Note: The values presented are for illustrative purposes and are typical for similar aromatic amides.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of negative electrostatic potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (colored blue), which are prone to nucleophilic attack. researchgate.net

In studies of benzamide derivatives, MEP maps have been used to identify the electrophilic and nucleophilic reactivity sites. nih.gov For example, the negative potential is often localized around the oxygen atom of the carbonyl group, indicating its susceptibility to electrophilic attack, while positive potentials may be found on the hydrogen atoms of the amide group. mdpi.com

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular bonding and interactions. uni-muenchen.dempg.dewisc.eduwikipedia.org It provides a description of the Lewis-like chemical bonding in a molecule and can quantify the delocalization of electron density from occupied "donor" orbitals to unoccupied "acceptor" orbitals. uni-muenchen.deresearchgate.net These donor-acceptor interactions are associated with a stabilization energy, which indicates the strength of the interaction.

Table 4: Example of NBO Analysis for a Benzamide Analogue

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (O) | π* (C=O) | 25.5 |

| LP (N) | π* (C=O) | 40.2 |

| σ (C-H) | σ* (C-C) | 2.1 |

Note: LP denotes a lone pair, and σ and π denote bonding orbitals, while * denotes antibonding orbitals. The data is illustrative.

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. researchgate.netmdpi.comresearchgate.net This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.

In the context of this compound and related compounds, molecular docking can be used to predict their binding affinity and interactions with specific biological targets. For example, in a study of N-(2-benzoylamino) phenyl benzamide, molecular docking was used to investigate its inhibitory potential against SARS-CoV-2 proteins. nih.gov The results revealed a high binding affinity due to hydrogen bonds and hydrophobic interactions between the molecule and the protein receptor. nih.gov

Table 5: Illustrative Molecular Docking Results for a Benzamide Derivative with a Protein Target

| Parameter | Value |

|---|---|

| Binding Affinity (kcal/mol) | -8.5 |

| Interacting Residues | TYR 23, PHE 89, LEU 101 |

| Types of Interactions | Hydrogen bond, Pi-Pi stacking, Hydrophobic |

Note: The data presented is hypothetical and serves to exemplify the output of a molecular docking study.

Conformational Analysis and Molecular Dynamics Simulations

The structural flexibility of this compound is a key determinant of its physical and chemical properties. Conformational analysis explores the various spatial arrangements of atoms in the molecule that can be interconverted by rotation about single bonds. The this compound molecule possesses several rotatable bonds, including the C-N amide bond, the N-C bond of the propyl chain, and several C-C bonds within the propyl chain and connecting the phenyl rings. The rotation around these bonds gives rise to a complex potential energy surface with multiple local minima, each corresponding to a stable conformer.

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can model the dynamic behavior of this compound, providing a detailed view of its conformational landscape. tandfonline.com These simulations can reveal the preferred conformations of the molecule, the energy barriers between different conformers, and how the molecule's shape fluctuates under different conditions (e.g., in a vacuum, in solution, or in the solid state). mdpi.com

Key insights from such simulations would include:

Amide Bond Conformation: The partial double-bond character of the C-N amide bond restricts rotation, leading to predominantly cis and trans isomers. For N-substituted benzamides, the trans conformation is generally more stable. MD simulations can quantify the relative stability and the timescale of any potential isomerization.

Side Chain Flexibility: The simulations would explore the rotational freedom of the 2-phenylpropyl group, determining the most probable orientations of the two phenyl rings relative to each other and to the central amide linkage.

The results of conformational analysis and MD simulations are crucial for understanding how this compound might interact with other molecules or biological targets, as its activity is intrinsically linked to its three-dimensional structure. nih.gov

Crystal Packing and Intermolecular Interaction Studies (e.g., Hirshfeld Surface Analysis, Energy Frameworks)

Understanding the arrangement of molecules in the solid state is fundamental to controlling the physical properties of a crystalline material. Computational tools like Hirshfeld surface analysis and energy framework calculations provide quantitative and visual insights into the complex network of intermolecular interactions that govern crystal packing.

Hirshfeld Surface Analysis

Hirshfeld surface (HS) analysis is a powerful method for visualizing and quantifying the various intermolecular interactions within a crystal. researchgate.netsemanticscholar.org The surface is generated by partitioning the crystal electron density into molecular fragments, defining a region in space where the contribution from a given molecule exceeds that of all other molecules in the crystal.

By mapping normalized contact distances (d_norm) onto this surface, regions of significant intermolecular contact can be identified. nih.gov Red spots on the d_norm map indicate close contacts (shorter than the van der Waals radii), which are typically associated with hydrogen bonds, while blue regions represent weaker or longer contacts.

Hydrogen Bonds: The classic N-H···O hydrogen bond between the amide groups of adjacent molecules is expected to be a dominant feature, often forming chains or dimers that act as primary structural motifs. researchgate.net

Van der Waals Forces: Due to the large number of hydrogen atoms on the molecular surface, non-specific H···H contacts typically account for a significant portion of the total surface area. nih.gov

π-Interactions: C-H···π interactions, where a C-H bond points towards the face of a phenyl ring, and potential π-π stacking between the aromatic rings are also expected to play a crucial role in stabilizing the crystal structure.

An illustrative breakdown of the intermolecular contacts for a hypothetical crystal structure of this compound, as determined by Hirshfeld surface analysis, is presented below.

| Interaction Type | Contribution (%) | Description |

|---|---|---|

| H···H | 45.5 | Represents the largest contribution, typical for organic molecules, arising from van der Waals forces. |

| O···H / H···O | 25.0 | Primarily corresponds to the strong N-H···O hydrogen bonds forming the primary structural synthons. |

| C···H / H···C | 22.5 | Indicates significant C-H···π interactions and other van der Waals contacts involving carbon and hydrogen. |

| C···C | 5.0 | Suggests the presence of π-π stacking interactions between the phenyl rings of adjacent molecules. |

| Other | 2.0 | Minor contributions from other contact types (e.g., N···H, O···C). |

Energy Frameworks

To further elaborate on the energetic significance of the observed packing, energy framework analysis can be employed. This method calculates the interaction energies between a central molecule and its neighbors in the crystal lattice, partitioning the total energy into electrostatic, polarization, dispersion, and repulsion components. rasayanjournal.co.in The results are visualized as a network of cylinders connecting the centroids of interacting molecules, where the cylinder radius is proportional to the strength of the interaction energy. mdpi.com

This analysis provides a clear visual representation of the energetic topology of the crystal. For this compound, it would likely reveal that the crystal packing is dominated by a combination of strong, directional hydrogen-bonding interactions (electrostatic in nature) and significant, but less directional, dispersion forces arising from the large phenyl groups. mdpi.com By quantifying these contributions, energy frameworks offer a deeper understanding of the forces responsible for the stability of the crystal lattice. rasayanjournal.co.in

Structure Activity Relationship Sar Studies and Ligand Design for N Phenylpropyl Benzamide Derivatives

Principles of Ligand Design for N-(Phenylpropyl)benzamide Frameworks

The design of effective ligands based on the N-(phenylpropyl)benzamide framework hinges on a detailed understanding of how different structural components interact with the target protein. The core scaffold consists of a central benzamide (B126) group flanked by a phenylpropyl group on the nitrogen and another phenyl group on the carbonyl carbon. Ligand design principles focus on systematically modifying these three key regions to optimize binding affinity, selectivity, and pharmacokinetic properties.

Key considerations in the design process include:

Amide Linker: The amide bond itself is a crucial hydrogen-bonding motif, often mimicking the transition state of a substrate or interacting with key residues in an enzyme's active site. Its rigidity influences the orientation of the flanking phenyl groups.

Phenyl Rings: The two phenyl rings can be substituted with a variety of functional groups to enhance interactions within the binding pocket. Electron-donating or electron-withdrawing groups, halogens, and hydrophobic moieties can be introduced to exploit specific van der Waals, electrostatic, or hydrophobic interactions. The position of these substituents is critical for achieving optimal target engagement.

By systematically altering these structural features, medicinal chemists can fine-tune the compound's activity against a specific biological target, leading to the development of more potent and selective therapeutic agents. researchgate.netresearchgate.net

Pharmacophore Identification and De Novo Design Approaches

Pharmacophore modeling is a cornerstone of modern drug design, allowing researchers to identify the essential three-dimensional arrangement of chemical features necessary for biological activity. For N-(phenylpropyl)benzamide derivatives, a general pharmacophore model would typically include hydrogen bond donors and acceptors (from the amide group), aromatic centers (from the phenyl rings), and hydrophobic features. researchgate.netmdpi.com This model serves as a template for designing new molecules with a higher probability of being active.

Pharmacophore Features:

Hydrogen Bond Acceptor: The carbonyl oxygen of the amide.

Hydrogen Bond Donor: The N-H group of the amide.

Aromatic/Hydrophobic Regions: The two phenyl rings, which can be tailored to fit into specific hydrophobic pockets of the target enzyme.

De novo design is a computational approach that builds novel molecular structures from scratch, either by assembling fragments or by generating them atom-by-atom, to fit a predefined pharmacophore or binding site. benevolent.com These methods can explore a vast chemical space to identify entirely new scaffolds that satisfy the desired properties for a given biological objective. benevolent.comnih.gov For the N-(phenylpropyl)benzamide framework, de novo design algorithms could be used to suggest optimal substitutions on the phenyl rings or to propose alternative linkers to improve binding affinity and selectivity for a specific enzyme target. benevolent.comnih.gov

SAR of Benzamide Derivatives as Enzyme Modulators

The N-(phenylpropyl)benzamide scaffold and its analogs have been investigated as modulators for several important enzyme classes. The following sections detail the specific structure-activity relationships that have been elucidated for these targets.

Cyclooxygenase (COX) enzymes are key players in the inflammatory pathway, and their inhibition is a major strategy for treating pain and inflammation. nih.gov Certain N-phenylbenzamide derivatives have been identified as potent inhibitors of COX, particularly the COX-2 isoform, which is upregulated during inflammation. nih.govnih.gov

Research into a series of N-phenyl-2-(aniline) benzamide analogs has shown that these compounds can act as dual inhibitors of COX-2 and Topoisomerase I. nih.gov The SAR studies for COX-2 inhibition revealed that:

The introduction of a piperazine (B1678402) ring at the aniline (B41778) moiety can enhance anti-proliferative activity. nih.gov

Substitutions on the N-phenyl ring are critical. For instance, compound 1H-30 , a derivative combining fenamates and phenols, showed an enhanced inhibitory effect on COX-2 compared to the parent compound. nih.gov

The ability to inhibit COX-2 makes these compounds promising candidates for anti-inflammatory and anticancer therapies, given the close link between inflammation and cancer. nih.gov

Table 1: Inhibitory Activity of Selected Benzamide Derivatives against COX-2 and Topoisomerase I

| Compound | Modification | COX-2 IC₅₀ (µM) | Topo I Inhibition (%) @ 20 µM |

|---|---|---|---|

| I-1 | Parent Compound | 15.63 | 45.3 |

| 1H-30 | Optimal derivative combining fenamates and phenols | 8.97 | 68.4 |

| Tolfenamic acid | Reference Drug | 12.35 | N/A |

| N53 | Derivative with piperazine ring | N/A (noted for potent anti-colon cancer activity) | Potent Inhibitor |

Data sourced from multiple studies for illustrative purposes. nih.govnih.gov

Topoisomerase I (Topo I) is a vital enzyme for DNA replication and transcription, making it a well-established target for anticancer drugs. nih.gov The same series of N-phenyl-2-(aniline) benzamide derivatives that inhibit COX-2 also demonstrated significant Topo I inhibitory activity. nih.gov

Key SAR findings for Topo I inhibition include:

The dual-target approach, combining anti-inflammatory (COX-2) and cytotoxic (Topo I) mechanisms, is a promising strategy for gastrointestinal cancer therapy. nih.gov

Compound 1H-30 not only showed enhanced COX-2 inhibition but also exhibited better inhibition of Topo I than its parent compound, I-1 . nih.gov

Compound N53 , an N-phenyl-2-(aniline) benzamide derivative featuring a piperazine ring, displayed potent anti-colon cancer activity attributed to its dual inhibition of Topo I and COX-2. nih.gov

These findings underscore the potential of the benzamide scaffold in developing multi-target agents for cancer treatment.

Soluble epoxide hydrolase (sEH) is an enzyme that metabolizes anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs). nih.gov Inhibition of sEH is a therapeutic strategy for treating hypertension and inflammation. researchgate.net Amide- and urea-based compounds are among the most potent sEH inhibitors.

The SAR for amide-based sEH inhibitors is well-defined:

The amide or urea (B33335) moiety acts as a transition-state mimic, forming crucial hydrogen bonds within the enzyme's catalytic site. lsu.edu The carbonyl oxygen typically interacts with two tyrosine residues (Tyr383 and Tyr466), while the N-H group can interact with an aspartic acid residue (Asp335). lsu.edu

Hydrophobic groups flanking the central amide/urea are essential for occupying hydrophobic pockets in the active site. lsu.edu For example, replacing a cycloalkyl ring with a phenyl ring can significantly impact potency. lsu.edu

A series of N-benzylbenzamides were designed as dual modulators of sEH and PPARγ, demonstrating the versatility of this scaffold. nih.gov

Table 2: Inhibitory Potency of Amide-Based sEH Inhibitors

| Compound | General Structure/Modification | sEH IC₅₀ (nM) |

|---|---|---|

| Compound 1 | Piperidine-derived non-urea amide | 7.9 |

| Compound 2 | Optimized derivative of Compound 1 | 1.6 |

| Compound 7-10 | Further optimized with cycloalkyl modifications | 0.4 |

| Compound 7-12 | Phenyl ring replacing cycloalkyl ring | 24 (15-fold drop in potency) |

| Compound 5l | 1,2,3-triazole derivative | 0.9 |

Data compiled from studies on various amide-based inhibitors. researchgate.netlsu.edu

Carbonic anhydrases (CAs) are metalloenzymes that catalyze the hydration of carbon dioxide. They are targets for treating a variety of conditions, including glaucoma and hypertension. nih.goviasp-pain.org The primary class of CA inhibitors are sulfonamides, but benzamide derivatives incorporating a sulfamoyl group have also been extensively studied.

The SAR for benzamide-based CA inhibitors highlights the following:

A sulfonamide group (SO₂NH₂) is typically essential as it acts as the primary zinc-binding group (ZBG) within the enzyme's active site. nih.govnih.gov

In a study of N-(3-sulfamoylphenyl)propanamide/benzamide derivatives, the nature of the acyl group and substitutions on the phenyl ring significantly influenced inhibitory potency against different CA isoforms (e.g., hCA I and hCA II). nih.gov

Compound P4 from this series was identified as the most effective inhibitor against both hCA I and hCA II, with Kᵢ values in the sub-micromolar range. nih.gov

Table 3: Inhibitory Activity of N-(3-sulfamoylphenyl)benzamide Derivatives against Carbonic Anhydrase Isoforms

| Compound | R Group on Benzamide | hCA I Kᵢ (µM) | hCA II Kᵢ (µM) |

|---|---|---|---|

| P1 | H | 0.76 | 0.88 |

| P2 | 2-Cl | 0.81 | 0.91 |

| P3 | 4-Cl | 0.45 | 0.52 |

| P4 | 2,4-diCl | 0.22 | 0.33 |

| P5 | 4-F | 0.63 | 0.71 |

Data sourced from a study on synthesized N-(3-sulfamoylphenyl)benzamide derivatives. nih.gov

Urease Inhibition

Benzamide and its related structures, such as benzohydrazides, have been identified as potent inhibitors of urease, a key enzyme in the pathogenesis of infections caused by Helicobacter pylori. The structure-activity relationship studies indicate that the inhibitory activity is highly dependent on the substitution pattern on the aromatic rings.

Key SAR findings for urease inhibition by benzamide-related derivatives include:

Substituents on the Benzoyl Ring (Ring A): The presence of electron-withdrawing groups, such as chloro and nitro groups, can enhance urease inhibitory activity. For instance, benzohydrazide (B10538) derivatives with two chloro groups at the meta positions of the benzoyl ring showed significantly increased potency.

Substituents on the Phenyl Ring (Ring B): Electron-donating groups, such as a methoxy (B1213986) group at the para position of the second phenyl ring, have been shown to contribute positively to the inhibitory effect.

Hydrophobic Interactions: The structural similarity of some derivatives to urea allows them to compete for the enzyme's active site, with hydrophobic interactions playing a crucial role in disturbing the enzyme's catalytic activity nih.gov.

One study on benzohydrazide derivatives found that a compound featuring two chloro groups on one ring and a methoxy group on the other was the most active, with an IC₅₀ value of 0.87 ± 0.31 μM, which is significantly more potent than the standard inhibitor thiourea (B124793) (IC₅₀ = 21.25 ± 0.15 μM) nih.gov. Another study on furan (B31954) chalcone (B49325) derivatives, which share structural motifs, identified that compounds with 2,5-dichloro and 2-chloro substitutions exhibited potent urease inhibition, with IC₅₀ values of 16.13 ± 2.45 μM and 18.75 ± 0.85 μM, respectively nih.gov.

Table 1: Urease Inhibitory Activity of Selected Benzamide-Related Derivatives

| Compound | Substituents (Ring A) | Substituents (Ring B) | IC₅₀ (μM) | Reference |

|---|---|---|---|---|

| Benzohydrazide Derivative 36 | 3,5-dichloro | 4-methoxy | 0.87 ± 0.31 | nih.gov |

| Furan Chalcone 4h | - | 2,5-dichloro | 16.13 ± 2.45 | nih.gov |

| Furan Chalcone 4s | - | 2-chloro | 18.75 ± 0.85 | nih.gov |

Deubiquitinase Inhibition (e.g., USP1/UAF1)

The ubiquitin-specific protease 1 (USP1), in complex with its cofactor UAF1, is a key regulator of DNA damage response pathways and represents a promising target in cancer therapy. While specific SAR studies on N-(2-phenylpropyl)benzamide are not prevalent, research on other small molecule inhibitors targeting the USP1/UAF1 complex provides insight into the necessary structural features for inhibition.

A notable inhibitor, ML323, which is a potent and selective inhibitor of the USP1-UAF1 complex, operates through an allosteric mechanism researchgate.netnih.gov. Structural studies have shown that ML323 binds to a cryptic site, disrupting the hydrophobic core of USP1 and causing conformational changes in the active site that lead to inhibition nih.gov. The development of N-benzyl-2-phenylpyrimidin-4-amine derivatives, including ML323, has demonstrated that nanomolar inhibitory potency can be achieved researchgate.net. These findings suggest that targeting allosteric sites with molecules possessing appropriate hydrophobic and electronic features is a viable strategy for inhibiting the USP1/UAF1 deubiquitinase complex researchgate.netnih.gov. The inhibitors can potentiate the cytotoxicity of DNA-damaging agents like cisplatin (B142131) in cancer cells nih.govnih.govcore.ac.uk.

Influenza Virus Protein NS1 Inhibition

The non-structural protein 1 (NS1) of the influenza virus is a critical virulence factor that counteracts the host's innate immune response, making it an attractive target for antiviral drug development. SAR studies on benzamide derivatives have identified key structural elements for potent NS1 inhibition.

Starting from a lead compound, NSC125044, researchers developed a series of N-(3-phenylpropyl)benzamide analogs and evaluated their ability to inhibit influenza virus replication nih.gov. The key findings from these studies include:

Phenylpropyl Moiety: Replacing the indane ring of the original lead compound with a simpler phenylpropyl group retained significant activity, indicating the indane ring is not essential nih.gov.

Benzamide Substitutions:

An ortho-hydroxy group on the benzamide ring (similar to salicylic (B10762653) acid) was found to be crucial for activity.

Adding an amino group at the para-position of the hydroxy-substituted benzamide (compound A31) slightly increased activity nih.gov.

Further additions of chloro, methoxy, or nitro groups at the para-position also led to analogs with increased virus inhibitory activity nih.gov.

Linker and Phenylpropyl Substitutions: Modifications to the linker and the phenylpropyl portion were also explored. For instance, 2-fluoro-N-(3-phenylpropyl)benzamide (A17) was synthesized as part of these efforts nih.gov.

Structural analysis suggests that these compounds may function by mimicking phenylalanine residues of the host protein CPSF30, thereby interfering with the NS1-CPSF30 interaction which is vital for the virus nih.gov.

Table 2: Influenza A Virus Replication Inhibition by Selected Benzamide Derivatives

| Compound ID | Structure | Virus Inhibition (K value) |

|---|---|---|

| A9 | 2-hydroxy-N-(3-phenylpropyl)benzamide | 0.126 |

| A22 | 2-amino-N-(3-phenylpropyl)benzamide | >2 log effect at 1 µM |

| A31 | 4-amino-2-hydroxy-N-(3-phenylpropyl)benzamide | 0.22 |

| A32 | 2-hydroxy-4-methoxy-N-(3-phenylpropyl)benzamide | 0.73 |

| A33 | 4-chloro-2-hydroxy-N-(3-phenylpropyl)benzamide | 0.27 |

SAR of Benzamide Derivatives as Receptor Binding Ligands

The N-(phenylpropyl)benzamide scaffold is also integral to the design of ligands for various central nervous system receptors. The affinity and selectivity are finely tuned by structural modifications.

Dopamine (B1211576) Receptor (D2) Binding Affinity and Selectivity

Substituted benzamides are a well-established class of dopamine D2 receptor antagonists. The SAR for these compounds is well-defined:

Stereochemistry: The pharmacological activity is often confined to a single enantiomer. For many N-ethylpyrrolidinyl benzamides like raclopride, the (S)-enantiomer is active. However, for certain 1-benzyl-2-pyrrolidinylmethyl benzamides, the affinity is confined to the (R)-enantiomer, highlighting the subtle but critical role of the substituent on the basic nitrogen nih.gov.

Benzamide Substitutions: Specific substitution patterns on the benzamide ring, such as 5-bromo and 2,3-dimethoxy groups, contribute to high affinity and selectivity for the D2 receptor nih.gov.

Side Chain: The nature of the side chain containing the basic amine is crucial. For example, benzamides derived from 1,2-diaminocyclopropane showed that cis conformers, which adopt a folded conformation, had significantly higher affinity for both D2 and D3 receptors compared to the trans isomers nih.gov. This suggests a specific spatial arrangement between the benzamide group and the basic nitrogen is required for optimal receptor interaction.

Some benzamide derivatives have been designed to possess a mixed pharmacological profile, showing affinity for D2, serotonin (B10506) 5-HT1A, and α1-adrenergic receptors nih.gov.

Sigma Receptor (σ1, σ2) Binding Characteristics

Benzamide derivatives have been developed as high-affinity ligands for both sigma-1 (σ1) and sigma-2 (σ2) receptors, which are implicated in various CNS disorders and cancer.

Alkyl Linker Length: The length of the alkyl chain separating the benzamide nitrogen and the terminal amine influences subtype selectivity. Studies on N-arylalkylpiperidines showed that phenethyl (two-carbon linker) derivatives tended to favor σ1 receptors, whereas phenylpropyl (three-carbon linker) derivatives showed a preference for σ2 receptors nih.gov. This suggests the phenylpropylamine structure is a promising pharmacophore for developing selective σ2 ligands nih.gov.

Substitutions for Affinity and Selectivity: Conformationally-flexible benzamide analogs have shown high affinity for σ2 receptors with excellent selectivity over σ1 receptors researchgate.net. The presence of a 2-methoxy group on the benzamide ring has been a useful feature in developing these ligands researchgate.net.

Dual-Targeting Ligands: Researchers have also designed benzamide derivatives that bind to both σ receptor subtypes with high affinity. One such ligand displayed optimal dual affinity with Ki values of 6.3 nM for σ1 and 10.2 nM for σ2, making it a candidate for imaging prostate tumors, which express both subtypes nih.gov.

Table 3: Sigma Receptor Binding Affinities of a Dual-Targeting Benzamide Derivative

| Compound | σ₁ Receptor Kᵢ (nM) | σ₂ Receptor Kᵢ (nM) |

|---|

AMPA Receptor Ligand Development

Benzamide derivatives are a prominent class of positive allosteric modulators (PAMs) of the AMPA receptor, often referred to as "ampakines" wikipedia.org. These compounds enhance glutamatergic neurotransmission and have potential applications in treating cognitive disorders.

Core Structure: The development of these modulators originated from early nootropics like aniracetam (B1664956) and led to the creation of compounds such as CX516 (Ampalex) and CX546 nih.govmdpi.com.

Mechanism of Action: These benzamide-type modulators bind to an allosteric site on the AMPA receptor, stabilizing the agonist-bound conformation. This slows down ion channel deactivation and reduces desensitization, thereby amplifying the synaptic response mdpi.com.

SAR and Sub-families: SAR studies have led to the development of numerous analogs. Interestingly, compounds like CX516 and CX546, despite both being benzamide modulators, exhibit different modes of action. CX546 significantly prolongs synaptic responses by slowing channel closing, while CX516 has a smaller effect on duration but can be more efficacious in increasing response amplitude, possibly by accelerating channel opening nih.gov. This suggests that even within the benzamide class, subtle structural changes can lead to functionally distinct sub-families of AMPA receptor modulators nih.gov.

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Modulation

The N-(phenylpropyl)benzamide scaffold has emerged as a promising framework for the development of PPARγ modulators. The core structure, consisting of a benzamide group linked to a phenylpropyl moiety, provides a versatile template for chemical modifications aimed at optimizing affinity and efficacy for the PPARγ ligand-binding domain.

Structure-activity relationship studies have begun to elucidate the key molecular features required for potent PPARγ modulation. The nature and position of substituents on both the phenyl ring of the benzamide and the phenylpropyl group play a crucial role in determining the compound's activity. For instance, the introduction of specific electron-withdrawing or electron-donating groups can influence the electronic distribution of the molecule, thereby affecting its interaction with the amino acid residues within the receptor's binding pocket.

While specific data on this compound itself is limited in publicly available research, broader studies on related benzamide derivatives offer valuable insights. For example, the well-characterized PPARγ antagonist GW9662, a 2-chloro-5-nitro-N-phenylbenzamide, highlights the significance of the benzamide core in receptor interaction. Although structurally different from the N-(phenylpropyl) series, the principles of its interaction with PPARγ can inform the design of new analogs.

The following table summarizes hypothetical SAR data for a series of N-(phenylpropyl)benzamide derivatives, illustrating how modifications could potentially influence PPARγ activity. This data is representative of typical findings in medicinal chemistry and is for illustrative purposes.

| Compound ID | R1 (Benzamide Ring) | R2 (Phenylpropyl Ring) | PPARγ Activity (EC50, µM) |

| N-PPB-01 | H | H | >10 |

| N-PPB-02 | 4-Cl | H | 5.2 |

| N-PPB-03 | 4-OCH3 | H | 8.1 |

| N-PPB-04 | H | 4-F | 7.5 |

| N-PPB-05 | 4-Cl | 4-F | 1.8 |

Rational Design of Multi-Target N-(Phenylpropyl)benzamide Ligands

The complexity of many diseases, which often involve multiple biological pathways, has spurred a shift from the "one target, one drug" paradigm to the development of multi-target ligands. This approach aims to design single molecules that can modulate several targets simultaneously, potentially leading to enhanced therapeutic efficacy and a reduced risk of drug resistance.

The N-(phenylpropyl)benzamide scaffold is well-suited for this strategy. Its modular nature allows for the incorporation of pharmacophoric features necessary for interacting with different biological targets. The rational design of such multi-target ligands is a complex process that relies heavily on computational modeling, structural biology, and a deep understanding of the pharmacology of the intended targets.

The process typically begins with the identification of two or more relevant biological targets. For instance, in the context of metabolic diseases, one might aim to combine PPARγ modulation with the inhibition of another enzyme involved in a related pathway. The design process then involves creating hybrid molecules that merge the essential binding elements for each target within the N-(phenylpropyl)benzamide framework.

Key considerations in the rational design of multi-target ligands include:

Pharmacophore Integration: Skillfully combining the key chemical features responsible for activity at each target without causing steric hindrance or unfavorable interactions.

Linker Optimization: The nature and length of the linker connecting the different pharmacophoric moieties are critical for achieving the correct orientation within the respective binding sites.

The development of multi-target N-(phenylpropyl)benzamide ligands is an active area of research. While specific examples targeting PPARγ in combination with other receptors are still emerging, the foundational principles of rational drug design provide a clear roadmap for future discoveries in this promising field.

Biochemical and Molecular Mechanistic Investigations of N Phenylpropyl Benzamide Compounds

Identification and Validation of Molecular Targets

Research into the molecular interactions of N-(2-phenylpropyl)benzamide and structurally similar molecules has identified sigma receptors as primary molecular targets. The benzamide (B126) and phenylpropylamine moieties are recognized pharmacophores that confer affinity for these receptors.

Specifically, the phenylpropylamine structure is considered a potential pharmacophore for achieving selectivity towards the sigma-2 receptor (σ2R) mdpi.com. Conversely, various benzamide derivatives have been synthesized and shown to exhibit high affinity for the sigma-1 receptor (σ1R). The validation of these targets is typically achieved through competitive binding assays, where the compound's ability to displace known high-affinity radioligands for σ1R and σ2R is quantified. This process confirms that sigma receptors are direct molecular targets and provides a basis for understanding the compound's downstream biological effects.

Enzyme Kinetics and Inhibition Mechanism Studies

The benzamide structural class, to which this compound belongs, has been shown to interact with various enzymes, often acting as inhibitors. The mechanism of this inhibition can be elucidated through enzyme kinetic studies, which measure the rate of an enzyme-catalyzed reaction in the presence of the inhibitor.

Commonly, Lineweaver-Burk plots are used to differentiate between inhibition mechanisms such as competitive, non-competitive, and uncompetitive inhibition bath.ac.uk. For instance, studies on other bi-heterocyclic benzamides have demonstrated a non-competitive inhibition mechanism against enzymes like alkaline phosphatase wikipedia.org. In this mode, the inhibitor binds to a site on the enzyme other than the active site (an allosteric site), reducing the enzyme's maximal velocity (Vmax) without affecting the substrate's binding affinity (Km) bath.ac.uk. One such study determined the inhibition constant (Ki) for a benzamide derivative to be 1.15 μM through Dixon plots wikipedia.org. While specific kinetic data for this compound is not extensively detailed, the established activity of the benzamide class suggests potential for similar enzymatic interactions.

Receptor Binding Affinity and Selectivity Profiling (In Vitro Assays)

In vitro radioligand binding assays are crucial for quantifying the affinity and selectivity of compounds for their molecular targets. For N-(phenylpropyl)benzamide-related compounds, these assays have confirmed significant affinity for sigma receptors. Affinity is typically expressed as the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors.

Studies have shown that compounds with a phenylpropylamine structure tend to favor σ2R over σ1R mdpi.com. For example, N-phenylpropyl derivatives of certain molecules have shown Ki values for σ2R in the low nanomolar range biorxiv.org. The selectivity is determined by the ratio of Ki values for different receptors (e.g., Ki σ1R / Ki σ2R). A higher ratio indicates greater selectivity for the σ2R. Modifications to the benzamide or phenylpropylamine scaffold can significantly alter both affinity and selectivity, a key focus of structure-activity relationship (SAR) studies nih.gov.

Below is a table summarizing representative binding affinities for compounds related to the N-(phenylpropyl)benzamide scaffold at sigma receptors.

| Compound Class | Receptor Target | Ki (nM) | Selectivity (σ1/σ2 or σ2/σ1) |

| Phenylpropylamine Derivative | σ2R | 9.8 - 15 | Favors σ2R |

| Phenylpropylamine Derivative | σ1R | 11 - 38 | Low Selectivity |

| Benzamide Derivative | σ1R | 0.6 - 3.2 | >190-fold over σ2R |

| Benzamide Derivative | σ2R | >190 | Favors σ1R |

Note: Data is compiled from studies on various N-phenylpropyl and benzamide derivatives and is intended to be representative of the general classes. biorxiv.orgnih.gov

Interaction with Cellular Pathways and Regulatory Networks

N-substituted benzamides have been identified as potent modulators of inflammatory pathways, particularly the Nuclear Factor-kappa B (NF-κB) signaling cascade researchgate.net. NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.

Mechanistic studies have revealed that certain N-substituted benzamides can inhibit the activation of NF-κB by preventing the breakdown of a specific IκB isoform, IκBβ researchgate.net. By stabilizing the IκBβ/NF-κB complex, these compounds block the translocation of NF-κB to the nucleus, thereby preventing the transcription of pro-inflammatory genes. This targeted inhibition of the NF-κB pathway highlights the potential for benzamide compounds to function as anti-inflammatory agents researchgate.net.

The molecular targets of N-(phenylpropyl)benzamide, the sigma receptors, are increasingly recognized as regulators of cellular metabolism.

Glycolysis: Sigma receptor ligands can significantly influence cellular energy metabolism. Activation of the σ1R has been shown to increase mitochondrial bioenergetics while reducing a cell's dependence on aerobic glycolysis mdpi.comresearchgate.net. In contrast, certain σ2R ligands have been found to stimulate glycolysis, evidenced by an increased extracellular acidification rate (ECAR) aacrjournals.org. This stimulation may be linked to the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key regulator of glycolytic enzymes aacrjournals.org.

Purine (B94841)/Polyamine Synthesis: While direct modulation of purine or polyamine synthesis by this compound is not well-documented, some studies on the broader benzamide class have shown metabolic effects. For example, benzamide itself has been observed to increase cellular levels of Nicotinamide Adenine Dinucleotide (NAD), a critical coenzyme in numerous metabolic pathways, including those related to energy metabolism and DNA repair nih.gov. The synthesis of polyamine amides is a known chemical process, but the influence of benzamides on the metabolic pathways of polyamine biosynthesis in cells remains an area for further investigation bath.ac.uknih.govnih.gov.

Analysis of Protein-Ligand Interaction Dynamics

Understanding the dynamic interplay between a ligand like this compound and its protein target is essential for elucidating its mechanism of action. This is often explored using a combination of computational and experimental techniques.

Computational Modeling: Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze how a ligand binds to its receptor researchgate.net. These methods can model the most probable binding pose of the compound within the receptor's binding pocket and identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the protein-ligand complex researchgate.netmdpi.com.

Spectroscopic Methods: Experimental techniques like infrared (IR) spectroscopy can provide evidence of these interactions. The binding of a ligand can cause perturbations in the protein's secondary structure. These changes can be observed as shifts in the characteristic amide I and amide II bands in the protein's IR spectrum, indicating an alteration of the protein's α-helical or β-sheet content upon complex formation semanticscholar.org. Such analyses help to confirm the binding and provide insight into the conformational changes induced by the ligand.

Research Applications and Advanced Methodological Utilization of N Phenylpropyl Benzamide Analogues

N-(Phenylpropyl)benzamides as Synthetic Intermediates and Building Blocks for Complex Molecules

The N-(phenylpropyl)benzamide framework serves as a crucial starting point and intermediate in the synthesis of more complex molecular architectures. The inherent chemical functionalities of the benzamide (B126) group—the amide linkage, the aromatic rings, and the propyl chain—offer multiple sites for chemical modification, allowing for the construction of diverse and elaborate structures.

Organic chemists utilize N-(phenylpropyl)benzamide and its analogues as building blocks in multi-step syntheses. For example, derivatives such as 4-hydroxy-N-(3-phenylpropyl)benzamide and 2-cyano-N-(3-phenylpropyl)benzamide have been synthesized as part of research campaigns to develop novel small molecule inhibitors. nih.gov The synthesis of these analogues, often achieved by coupling a substituted benzoic acid with 3-phenylpropylamine (B116678), demonstrates the role of the core structure as a platform for introducing a variety of functional groups to probe biological interactions. nih.gov The versatility of this scaffold is further highlighted by its incorporation into more complex molecules like N-(2-benzamido-3-phenylpropyl)benzamide, where the fundamental structure is duplicated and elaborated upon. nih.gov

Furthermore, the synthesis of various N-substituted benzamides is a subject of methodological development itself. Efficient catalytic systems, such as nickel(II) pincer complexes, have been developed for the oxidative amidation of aldehydes and amines to produce benzamide products, including 4-chloro-N-(3-phenylpropyl)benzamide, with high turnover numbers, underscoring the importance of these compounds as synthetic targets and benchmarks for new reaction methodologies. researchgate.net The ability to readily synthesize a library of these compounds makes them valuable intermediates for creating larger, more intricate molecules designed for specific biological or material science applications.

Development of Chemical Probes for Biological Research

N-(Phenylpropyl)benzamide analogues have been instrumental in the development of chemical probes, which are specialized small molecules designed to study and manipulate biological systems. By systematically modifying the benzamide scaffold, researchers can create potent and selective ligands to investigate the function of specific proteins and biological pathways.

A notable application is in the field of parasitology, where N-phenylbenzamide derivatives have been developed as DNA minor groove binders targeting the kinetoplast DNA (kDNA) of trypanosomatid parasites. nih.govnih.gov These compounds serve as probes to understand the parasite's DNA replication and function, with some analogues showing submicromolar inhibitory activity against Trypanosoma brucei, Trypanosoma cruzi, and Leishmania donovani. nih.gov

In other areas, these analogues have been developed as selective antagonists for ion channels. For instance, a library screening identified N-(thiazol-2-yl)-benzamide analogues as the first selective antagonists of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily. nih.gov Further structure-activity relationship (SAR) studies led to the identification of compounds like N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB), which acts as a selective negative allosteric modulator, providing a valuable tool for probing the channel's function. nih.gov

Additionally, derivatives have been designed as novel anti-glioblastoma agents that function as dual inhibitors of Topoisomerase I (Topo I) and COX-2. nih.govnih.gov These molecules serve as probes to explore the synergistic effects of inhibiting both pathways in cancer therapy. The development of N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide as a potent and exceptionally selective delta opioid receptor agonist further exemplifies the utility of this scaffold in creating precise tools for pharmacology. nih.gov

| Compound Class | Biological Target | Application | Key Findings |

| N-Phenylbenzamide Analogues | Kinetoplast DNA (kDNA) | Antiprotozoal Probes | Submicromolar inhibition of T. brucei, T. cruzi, L. donovani. nih.gov |

| N-(thiazol-2-yl)-benzamides | Zinc-Activated Channel (ZAC) | Ion Channel Probes | First selective antagonists identified; act as negative allosteric modulators. nih.gov |

| N-2-(phenylamino) benzamides | Topo I and COX-2 | Anti-Glioblastoma Probes | Dual inhibitors with anti-proliferation and anti-migration effects. nih.gov |

| Phenylpiperidinylidenemethyl-benzamides | Delta Opioid Receptor | Receptor Probes | Potent and highly selective full agonists (e.g., IC₅₀ = 0.87 nM). nih.gov |

Radiosynthesis of Labeled N-(Phenylpropyl)benzamide Derivatives for Imaging Research (Pre-Clinical)

The labeling of N-(phenylpropyl)benzamide derivatives with positron-emitting radionuclides, such as fluorine-18 (B77423) (¹⁸F) or carbon-11 (B1219553) (¹¹C), allows for their use as tracers in Positron Emission Tomography (PET). nih.gov PET is a non-invasive imaging technique that can visualize and quantify biochemical processes in vivo, making it an invaluable tool in preclinical research for drug development and disease diagnosis. nih.gov

While direct radiosynthesis examples for N-(2-phenylpropyl)benzamide are not prominent, the methodologies are well-established for the broader benzamide class. For example, radioiodinated analogues like [¹²⁵I]-labeled N-(2-diethylaminoethyl)-4-iodobenzamide have been developed as imaging agents for detecting melanoma. walshmedicalmedia.com The synthesis involves introducing a radioactive iodine isotope onto the benzamide structure, allowing for external detection.

More advanced methods involve the incorporation of ¹⁸F, a radionuclide with favorable imaging characteristics. The radiosynthesis of ¹⁸F-labeled benzamide-related structures, such as [¹⁸F]FDPA, a ligand for the translocator protein (TSPO) used to image neuroinflammation, has been achieved using modern techniques like spirocyclic iodonium (B1229267) ylides. nih.gov This method allows for efficient, metal-free radiofluorination. nih.gov Similarly, ¹²³I-labeling of urea-based inhibitors containing a benzamide-like moiety has been optimized for imaging the prostate-specific membrane antigen (PSMA). mdpi.com These labeling strategies, accomplished through electrophilic radioiodination, produce radiotracers with high radiochemical purity suitable for preclinical evaluation. mdpi.com

These examples demonstrate the feasibility of adapting N-(phenylpropyl)benzamide scaffolds for preclinical imaging. By incorporating a suitable functional group for radiolabeling, these compounds could be developed into novel PET tracers for visualizing the specific biological targets they are designed to engage.

Role in Coordination Chemistry as Ligands for Metal Complexes

The benzamide functional group contains both nitrogen and oxygen donor atoms, making N-(phenylpropyl)benzamide and its analogues effective ligands in coordination chemistry. mdpi.com These ligands can coordinate with a variety of metal ions to form stable metal complexes with diverse geometries and properties. The resulting complexes have applications in catalysis, materials science, and medicinal chemistry.

Derivatives of N-(phenylpropyl)benzamide have been shown to act as bidentate ligands, coordinating to metal centers through the carbonyl oxygen of the amide group and a nitrogen atom from another part of the molecule. e-journals.in For instance, N-[phenyl(pyrrolidin-1-yl)methyl]benzamide forms stable complexes with vanadyl(IV), manganese(II), iron(II), nickel(II), and copper(II). e-journals.inamanote.com Spectroscopic analysis of these complexes indicates that the ligand coordinates in a neutral bidentate fashion, leading to the formation of tetrahedral or octahedral geometries depending on the specific metal and other coordinating species. e-journals.in

The versatility of the benzamide scaffold allows for the design of ligands with specific coordination properties. By introducing different functional groups, the electronic and steric properties of the ligand can be tuned. For example, N-(diisopropylphosphanyl)benzamide is a hybrid P,O-ligand that can coordinate to soft metal centers, showcasing the potential for these compounds to act as hemilabile ligands in catalysis. mdpi.com The ability of the amide proton to be removed creates an anionic ligand, further enhancing the versatility and chelating ability of these molecules. mdpi.com The study of how NSAIDs, many of which contain amide or related functionalities, coordinate with biometals like Cu(II), Co(II), and Zn(II) further illustrates the importance of this chemical motif in forming biologically relevant coordination compounds. nih.gov

| Ligand | Metal Ions | Coordination Mode | Resulting Geometry |

| N-[phenyl(pyrrolidin-1-yl)methyl]benzamide | VO(IV), Mn(II), Fe(II), Ni(II), Cu(II) | Neutral Bidentate (O, N) | Tetrahedral or Octahedral e-journals.in |

| N-(diisopropylphosphanyl)benzamide | Transition Metals | Bidentate (P, O) | Forms chelating structures mdpi.com |

| Thiourea (B124793) Derivatives | Ni(II), Cu(II), Co(II) | Bidentate (S, O/N) | Square Planar or Octahedral researchgate.net |

| Aldimine Derivatives | Co(II), Ni(II), Cu(II), Zn(II) | Bidentate (O, N) | Tetrahedral or Octahedral nih.gov |

Design of Reference Compounds for Pharmacological and Biochemical Assays

Well-characterized N-(phenylpropyl)benzamide derivatives serve as essential reference compounds or standards in pharmacological and biochemical assays. To validate a new assay or to compare the potency and selectivity of newly synthesized molecules, researchers require reference compounds with known and reproducible activity.

For example, in the development of novel delta opioid receptor agonists, N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide (compound 6a) was identified as a potent and highly selective full agonist with an IC₅₀ of 0.87 nM and selectivities of over 4000-fold and 8000-fold against mu and kappa receptors, respectively. nih.gov Such a well-profiled compound is an ideal reference standard for future studies aimed at discovering new delta opioid ligands. nih.gov

Similarly, in the search for inhibitors of the influenza virus protein NS1, a series of N-(3-phenylpropyl)benzamide analogues were synthesized and evaluated. nih.gov Compounds like 2-nitro-N-(3-phenylpropyl)benzamide, with defined activity, can be used as benchmarks to gauge the effectiveness of subsequent structural modifications. nih.gov The discovery of N-(thiazol-2-yl)-benzamide analogues as the first selective antagonists of the ZAC provides a new class of reference compounds for researchers studying this ion channel. nih.gov The detailed characterization of their inhibitory concentrations (IC₅₀ values) and mechanism of action establishes them as standards against which other potential ZAC modulators can be compared. nih.gov The use of these molecules as reference compounds is crucial for ensuring the consistency and comparability of data across different experiments and laboratories.

Q & A

Q. What are the common synthetic routes for preparing N-(2-phenylpropyl)benzamide, and what critical reaction parameters must be optimized?

this compound is typically synthesized via amidation reactions between benzoyl chloride derivatives and 2-phenylpropylamine. Key parameters include:

- Reagent stoichiometry : Excess benzoyl chloride (1.2–1.5 equivalents) ensures complete amine conversion, minimizing side products like unreacted amine or oligomers .

- Solvent selection : Anhydrous dichloromethane or tetrahydrofuran (THF) under inert gas (N₂/Ar) prevents hydrolysis of the acyl chloride intermediate .

- Temperature control : Reactions are conducted at 0–5°C initially to control exothermicity, followed by gradual warming to room temperature .

- Workup : Acidic quenching (e.g., dilute HCl) neutralizes excess acyl chloride, followed by extraction with ethyl acetate and column chromatography for purification .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?

- ¹H/¹³C NMR : The amide proton (N–H) appears as a broad singlet at δ 6.5–7.0 ppm, while the benzamide carbonyl (C=O) resonates at δ 165–170 ppm in ¹³C NMR. The 2-phenylpropyl chain is confirmed via methylene/methyl splitting patterns (δ 1.2–1.5 ppm for CH₃ and δ 2.5–3.0 ppm for CH₂) .

- IR spectroscopy : A strong C=O stretch at ~1650 cm⁻¹ and N–H bend at ~1550 cm⁻¹ confirm the amide bond .

- Mass spectrometry (ESI-TOF) : The molecular ion peak [M+H]⁺ corresponds to the molecular formula C₁₆H₁₇NO (exact mass calculated: 239.1311) .

Advanced Research Questions

Q. How can computational methods like QSAR or molecular docking be integrated into the design of this compound derivatives for biological activity studies?

- QSAR modeling : Use quantum chemical descriptors (e.g., HOMO-LUMO energy gaps, dipole moments) to correlate electronic properties with bioactivity. For example, derivatives with electron-withdrawing substituents on the benzamide ring may enhance binding to hydrophobic enzyme pockets .

- Molecular docking : Employ tools like AutoDock Vina to simulate interactions with target proteins (e.g., kinases). Key residues (e.g., Asp86 in EGFR) form hydrogen bonds with the amide group, while the phenylpropyl chain occupies hydrophobic subpockets . Validate docking results with free-energy perturbation (FEP) calculations .

Q. What strategies resolve crystallographic data discrepancies when determining the structure of this compound using X-ray diffraction?

- Data collection : Use a high-resolution detector (e.g., Dectris PILATUS) and low-temperature (100 K) crystallization to minimize thermal motion artifacts .

- Structure refinement : Apply SHELXL with restraints for disordered phenyl groups. For twinned crystals, use the TWIN/BASF commands in SHELXL to model overlapping domains .

- Validation tools : Check for outliers in the Ramachandran plot using WinGX and resolve bond-length/bond-angle deviations with the Coot-REFMAC5 pipeline .

Q. How does solvent choice and reaction stoichiometry influence the regioselectivity in benzamide functionalization reactions?

- Polar aprotic solvents (DMF/DMSO) : Stabilize transition states in nucleophilic aromatic substitution, favoring para-substitution on the benzamide ring due to reduced steric hindrance .

- Stoichiometric control : Limiting electrophilic reagents (e.g., Br₂) to 1 equivalent directs mono-functionalization, while excess reagents lead to di-substitution. For example, bromination in acetic acid yields 4-bromo-N-(2-phenylpropyl)benzamide as the major product (85% yield) .

Methodological Guidance for Data Contradictions

Q. How should researchers address conflicting NMR and X-ray data for this compound derivatives?

- Dynamic effects : NMR may detect conformational flexibility (e.g., rotameric exchange of the phenylpropyl chain) not observed in static X-ray structures. Use variable-temperature NMR (VT-NMR) to confirm dynamic behavior .

- Crystallographic disorder : If X-ray data shows partial occupancy of substituents, compare with DFT-optimized geometries (e.g., Gaussian09) to identify the dominant conformation .

Q. What experimental controls are critical when evaluating the biological activity of this compound analogs?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |